(3S,4R)-3-Methyloxan-4-amine hydrochloride CAS 1523530-71-3 properties
(3S,4R)-3-Methyloxan-4-amine hydrochloride CAS 1523530-71-3 properties
An In-depth Technical Guide to (3S,4R)-3-Methyloxan-4-amine hydrochloride (CAS 1523530-71-3)
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (3S,4R)-3-Methyloxan-4-amine hydrochloride (CAS No. 1523530-71-3), a chiral heterocyclic building block of significant interest to researchers and professionals in drug development. The document delineates its chemical identity, physicochemical properties, expected analytical profile, and key applications. Emphasis is placed on the practical aspects of handling, storage, and safety, grounded in authoritative data. This guide serves as an essential resource for scientists leveraging this molecule in the synthesis of novel chemical entities.
Core Chemical Identity and Physicochemical Properties
(3S,4R)-3-Methyloxan-4-amine hydrochloride is a stereochemically defined organic compound featuring a tetrahydropyran (oxan) ring system. The specific (3S,4R) configuration indicates a trans relationship between the methyl group at the C-3 position and the amine group at the C-4 position. As a hydrochloride salt, it exhibits enhanced stability and solubility in aqueous media compared to its free base form, making it a convenient precursor for synthetic applications.
The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, often utilized as a bioisostere for other cyclic systems to improve metabolic stability, aqueous solubility, and other pharmacokinetic properties. The presence of a primary amine and a chiral center makes this compound a valuable starting point for constructing complex molecular architectures with precise three-dimensional orientations.
Caption: 2D representation of (3S,4R)-3-Methyloxan-4-amine hydrochloride.
Table 1: Physicochemical and Identification Data
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 1523530-71-3 | [1][2] |
| Molecular Formula | C6H14ClNO | [1][3][4] |
| Molecular Weight | 151.63 g/mol | [3][4] |
| IUPAC Name | (3S,4R)-3-methyltetrahydro-2H-pyran-4-amine hydrochloride | [1] |
| SMILES | N[C@H]1COCC1.[H]Cl | [1][3] |
| MDL Number | MFCD27988013 | [1] |
| Physical Form | Solid, Off-white powder/crystal | [5] |
| Purity | ≥98% (typically) | [4] |
| Solubility | Soluble in water |[5][6] |
Synthesis and Sourcing
(3S,4R)-3-Methyloxan-4-amine hydrochloride is a specialty chemical available from various commercial suppliers.[1][2][3] Detailed, peer-reviewed synthesis protocols for this specific compound are not widely published, indicating that its manufacturing process is likely proprietary.
However, the synthesis of such chiral substituted oxanes generally relies on established methodologies in asymmetric synthesis. A plausible synthetic strategy would involve a multi-step sequence designed to control the stereochemistry at the C-3 and C-4 positions. The choice of starting materials and reagents is critical for achieving high diastereomeric and enantiomeric purity.
Caption: Generalized workflow for asymmetric synthesis of chiral oxane amines.
Analytical and Spectroscopic Profile
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of (3S,4R)-3-Methyloxan-4-amine hydrochloride. While specific spectral data is typically provided on a lot-specific Certificate of Analysis (CoA), the expected spectroscopic signatures can be predicted based on the molecule's structure.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for structural elucidation.
-
¹H NMR: The spectrum is expected to show distinct signals for each proton. The hydrogens on the carbon attached to the amine (H-4) would likely appear in the 2.5-3.5 ppm range.[7] The methyl group (CH₃) at C-3 would be an upfield doublet. Protons on the oxane ring would appear as complex multiplets in the 1.5-4.0 ppm range. The amine protons (NH₃⁺) would likely be a broad singlet, the position of which is concentration-dependent, and this signal would disappear upon D₂O exchange.[7]
-
¹³C NMR: The spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule, confirming the molecular asymmetry. The carbon bearing the amine group (C-4) and the carbons adjacent to the ring oxygen (C-2, C-6) would be the most downfield signals among the aliphatic carbons.
3.2. Infrared (IR) Spectroscopy IR spectroscopy can confirm the presence of key functional groups.
-
N-H Stretching: A broad absorption is expected in the 2400-3200 cm⁻¹ region, characteristic of an amine salt (R-NH₃⁺).
-
C-H Stretching: Aliphatic C-H stretches will be visible just below 3000 cm⁻¹.
-
C-O Stretching: A strong C-O-C ether stretch is expected around 1050-1150 cm⁻¹.
3.3. Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight. For the free base (C₆H₁₃NO), the nominal mass is 115.10. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition.
3.4. Chromatographic Methods High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity. A reversed-phase (RP-HPLC) method would be suitable for analyzing this polar, water-soluble compound.[8] Chiral HPLC would be necessary to confirm the enantiomeric purity.
Applications in Research and Development
The primary application of (3S,4R)-3-Methyloxan-4-amine hydrochloride is as a chiral building block in the synthesis of complex, high-value molecules, particularly for pharmaceutical applications.
-
Scaffold for Drug Candidates: The defined stereochemistry and functional handles (the amine group) allow for its incorporation into larger molecules where three-dimensional structure is critical for biological activity.
-
Improving Pharmacokinetics: The tetrahydropyran ring is a well-regarded structural motif in drug design. It is often used to replace less stable or more lipophilic groups, potentially improving a drug candidate's metabolic stability, solubility, and overall pharmacokinetic profile.
-
Relevance in Oncology: A patent for the preparation of aminopurine compounds for cancer treatment describes the use of a structurally analogous fragment, (3S,4R)-3-fluorooxan-4-yl]amino.[9] This highlights the direct relevance of the (3S,4R)-methyloxan-amine scaffold in the development of modern therapeutics.
Safety, Handling, and Storage Protocol
Adherence to proper safety and handling procedures is mandatory when working with this compound. The following information is synthesized from supplier Safety Data Sheets (SDS).[1][3]
5.1. Hazard Identification
-
GHS Classification: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific target organ toxicity - single exposure (Category 3), Respiratory system.[1][6]
-
Hazard Statements:
5.2. Recommended Handling Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Wear safety glasses with side-shields or goggles.[6]
-
Wear a lab coat.
-
-
Procedural Steps:
5.3. Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a dry and well-ventilated place.[10] The recommended storage condition is under an inert atmosphere at room temperature (20°C to 25°C).[3][11]
-
Stability: As a hydrochloride salt, the compound is generally stable. However, like many amine salts, it may be hygroscopic. Proper sealing is crucial to prevent moisture absorption, which could affect weighing accuracy and long-term stability. For long-term storage, keeping the vial tightly sealed for up to 6 months is a general guideline.
Conclusion
(3S,4R)-3-Methyloxan-4-amine hydrochloride is a specialized, high-purity chiral building block with significant utility in drug discovery and synthetic chemistry. Its well-defined stereochemistry and the favorable properties of the oxane scaffold make it an attractive starting material for the synthesis of novel pharmaceutical agents. Understanding its physicochemical properties, expected analytical profile, and proper handling procedures is paramount for its effective and safe utilization in a research and development setting.
References
-
KISHIDA CHEMICAL CO., LTD. (2025). Safety Data Sheet - (4-Methyloxan-4-yl)methanamine hydrochloride. Available at: [Link]
-
DailyMed. AcetaZOLAMIDE Extended-Release Capsules Rx Only. Available at: [Link]
-
Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]
-
Cenmed. (3R,4R)-3-methyltetrahydropyran-4-amine;hydrochloride. Available at: [Link]
- Alexander, K. S., et al. (1995). Stability of acetazolamide in suspension compounded from tablets. American journal of health-system pharmacy, 52(16), 1801–1804.
-
Organic Syntheses Procedure. Methylamine hydrochloride. Available at: [Link]
-
FDA. (2014). Expiration Dating and Stability Testing for Human Drug Products. Available at: [Link]
- Google Patents. (2019). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
-
Chem-Space. (3R)-N-methyloxolan-3-amine hydrochloride. Available at: [Link]
-
DTIC. (2016). Physical Property Data Review of Selected Chemical Agents and Related Compounds. Available at: [Link]
-
ResearchGate. (2020). Stability of Extemporaneously Prepared Acetazolamide Oral Suspensions at Two Temperatures. Available at: [Link]
-
Organic Syntheses Procedure. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link]
-
CAS Common Chemistry. 4-[[4-(1-Methylethoxy)phenyl]sulfonyl]phenol. Available at: [Link]
-
Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Available at: [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]
Sources
- 1. 1523530-71-3|(3S,4R)-3-Methyltetrahydro-2H-pyran-4-amine hydrochloride| Ambeed [ambeed.com]
- 2. 1523530-71-3|(3S,4R)-3-Methyltetrahydro-2H-pyran-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 1638744-60-1|(3R,4S)-3-Methyltetrahydro-2H-pyran-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 4. molcore.com [molcore.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.se [fishersci.se]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents [patents.google.com]
- 10. kishida.co.jp [kishida.co.jp]
- 11. AcetaZOLAMIDE Extended-Release Capsules Rx Only [dailymed.nlm.nih.gov]
